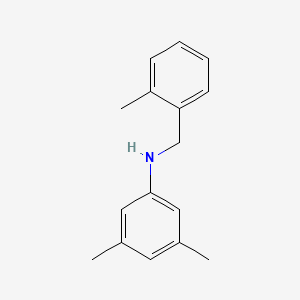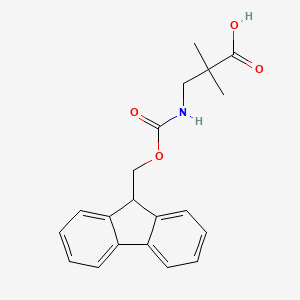
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
The compound would likely be a derivative of amino acids, given the presence of the carbonyl and amino groups in its structure. The 9H-Fluoren-9-yl)methoxy)carbonyl group suggests that it might be a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid, which are commonly used in peptide synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amino acid with the Fmoc group, followed by further modifications to introduce the dimethylpropanoic acid moiety. The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of the compound could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the Fmoc group and the dimethylpropanoic acid moiety. It might undergo reactions typical of amino acids, such as peptide bond formation.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and acidity/basicity, could be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Synthesis of β-Amino Acids
The compound is utilized in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids through the Arndt-Eistert protocol, resulting in enantiomerically pure N-Fmoc-protected β-amino acids in high yield. This method is significant for the synthesis of β-peptides and homo-α-amino acids, which are important in the study of peptide structure and function (Ellmerer-Müller et al., 1998).
Solid-Phase Synthesis of Oligomers
Incorporation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids into solid-phase synthesis has enabled the efficient synthesis of oligomers derived from neuraminic acid analogues. These oligomers have potential applications in biological and medicinal research due to their structural similarity to sialic acid, a key component in cellular recognition processes (Gregar & Gervay-Hague, 2004).
Preparation of Fmoc-Protected Homoamino Acids
The preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains is a crucial step in the solid-phase syntheses of β2- and β2/β3-peptides. This process involves diastereoselective amidomethylation, demonstrating the compound's utility in peptide synthesis (Šebesta & Seebach, 2003).
Self-Assembled Structures Formation
The self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids have been studied, revealing the potential of these compounds to form various morphologies under different conditions. This application is important in the development of new materials and nanotechnology (Gour et al., 2021).
Enzyme-Activated Surfactants
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, leading to the development of enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions on-demand. This application is significant in the field of nanomaterials and their dispersion in biological systems (Cousins et al., 2009).
Safety And Hazards
The safety and hazards associated with the compound would depend on its specific structure and properties. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal.
Zukünftige Richtungen
Future research on the compound could involve studying its biological activity, developing more efficient synthetic routes, or exploring its potential applications in fields such as medicinal chemistry or material science.
Please note that this is a general analysis and the specific details might vary for the actual compound “3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid”.
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,18(22)23)12-21-19(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSADVVFFDZPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid | |
CAS RN |
1076197-00-6 | |
| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

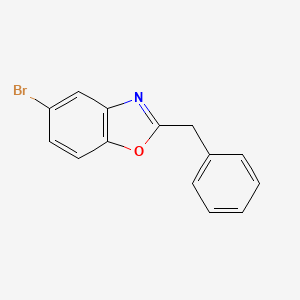
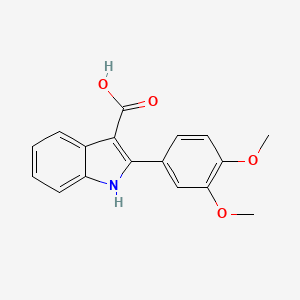
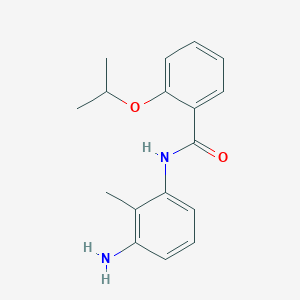
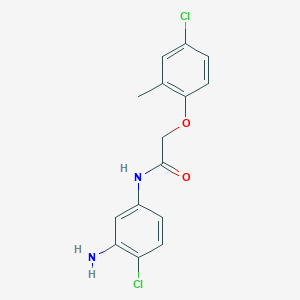
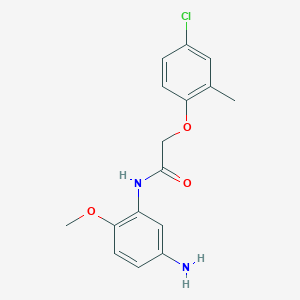
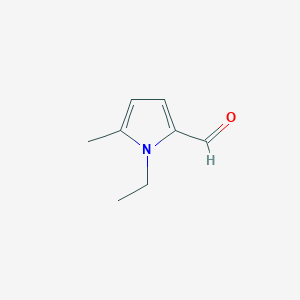
![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)
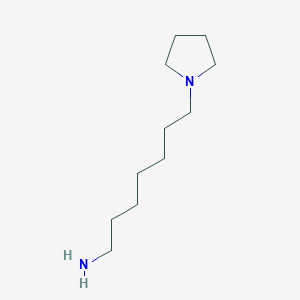
![3-[(2-Methoxyethyl)amino]propanamide](/img/structure/B1437809.png)
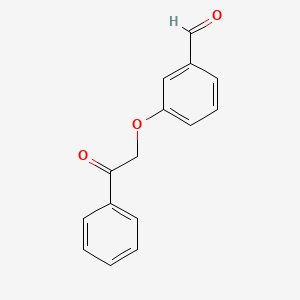
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)
![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)
